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Compound of Interest

Compound Name:
2-(Chloromethoxy)-4-fluoro-1-

nitrobenzene

Cat. No.: B13183953

Get Quote

Executive Summary
2-(Chloromethoxy)-4-fluoro-1-nitrobenzene (CAS 1532907-73-5) is a specialized reagent

used to introduce the (4-fluoro-2-nitrophenoxy)methyl (FNPM) moiety. This group functions as

a photolabile protecting group (PPG) for hydroxyl and amine functionalities.

Unlike standard benzyl ether protections, the FNPM group forms an acetal linkage

(alkoxymethyl ether). The incorporation of the fluorine atom at the 4-position (para to the ether

linkage) and the nitro group at the 2-position creates a system that is stable to standard

hydrolytic conditions but cleaves efficiently under UV irradiation (365 nm). This reagent is

particularly valuable in the synthesis of "caged" bioactive molecules, reversible terminators for

DNA sequencing, and orthogonal protection strategies in complex organic synthesis.

Chemical Mechanism & Rationale[1][2][3][4]
The FNPM Moiety
The reagent acts as an electrophile, reacting with nucleophiles (alcohols, amines) to form a

stable acetal or hemiaminal ether.
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Structure:R-O-CH₂-O-Ar(NO₂, F)

Stability: The resulting acetal is stable to basic conditions, mild acids, and oxidative

conditions, making it orthogonal to ester, silyl, and Fmoc protecting groups.

The Fluorine Effect: The 4-fluoro substituent exerts an electron-withdrawing effect that

modulates the acidity of the nitrophenol leaving group and fine-tunes the absorption

maximum, often resulting in cleaner photolysis kinetics compared to the unsubstituted parent

compound.

Photolytic Cleavage Mechanism
Upon irradiation with near-UV light (~365 nm), the ortho-nitro group undergoes a characteristic

photochemical cascade (related to the Norrish Type II reaction).

Excitation: The nitro group is excited to a diradical state.

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen from the benzylic carbon

(the methylene of the acetal).

Rearrangement & Collapse: This triggers a rearrangement to a nitroso-hemiacetal

intermediate, which spontaneously collapses to release the free alcohol (R-OH),

formaldehyde (CH₂O), and the nitroso-benzaldehyde/ketone byproduct.
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Figure 1: Mechanism of FNPM installation and photolytic deprotection.

Experimental Protocols
Protocol A: Installation of FNPM Group on Alcohols
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Objective: Protect a primary or secondary alcohol as an FNPM ether.

Reagents:

Substrate (Alcohol, 1.0 equiv)

2-(Chloromethoxy)-4-fluoro-1-nitrobenzene (1.2 – 1.5 equiv)

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

Dichloromethane (DCM), anhydrous

Optional catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) if reaction is sluggish.

Procedure:

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M

concentration).

Base Addition: Add DIPEA (2.0 equiv) via syringe. Stir for 5 minutes at 0°C.

Reagent Addition: Add 2-(Chloromethoxy)-4-fluoro-1-nitrobenzene (1.2 equiv) dropwise.

Note: The reagent is moisture-sensitive; handle under inert atmosphere.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by

TLC (silica, UV detection).

Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash

combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc). The FNPM-

protected product is usually less polar than the starting alcohol.

Protocol B: Photolytic Deprotection
Objective: Remove the FNPM group to restore the alcohol.
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Equipment:

UV Lamp (365 nm, e.g., Mercury arc or UV-LED).

Quartz or Borosilicate glass vessel (Quartz is preferred for max efficiency).

Procedure:

Solvent System: Dissolve the protected compound in a solvent transparent to UV (MeOH,

MeCN, or THF/Water mixture) at ~5–10 mM.

Tip: Adding a scavenger (e.g., dithiothreitol or semicarbazide) can prevent the nitroso

byproduct from reacting with the released amine/alcohol, though this is less critical for

alcohols.

Irradiation: Place the vessel 5–10 cm from the UV source. Irradiate at 365 nm.

Cooling: Ensure the sample does not overheat; use a fan or water bath if necessary.

Monitoring: Monitor by HPLC or TLC. Cleavage typically completes in 15–60 minutes

depending on intensity.

Work-up: Concentrate the solvent. The byproduct (nitroso-benzaldehyde derivative) is often

distinct and can be removed by a short silica plug or precipitation.

Scope and Comparison
The FNPM group offers specific advantages over traditional photolabile groups like the o-

nitrobenzyl (NB) ether.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13183953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
FNPM (This
Reagent)

o-Nitrobenzyl (NB)
p-Methoxybenzyl
(PMB)

Linkage Type
Acetal (Alkoxymethyl

ether)
Ether (Benzyl ether) Ether (Benzyl ether)

Cleavage Condition UV (365 nm) UV (365 nm)
Acid (TFA) or

Oxidation (DDQ)

Leaving Group
Nitrophenol +

Formaldehyde
Nitrosobenzaldehyde p-Anisaldehyde

Stability High (Base, mild acid) High (Base, mild acid) Low (Acid sensitive)

Fluorine Role
Tunes absorption &

leaving group pKa
N/A N/A

Key Applications
Nucleotide Chemistry: Protection of the 3'-OH in reversible terminators for Sequencing-by-

Synthesis (SBS). The small size and clean photocleavage allow for rapid sequencing cycles.

Caged Neurotransmitters: "Caging" of hydroxyl-containing signaling molecules (e.g., Serine,

Tyrosine residues) to study receptor kinetics with high spatiotemporal resolution.

Carbohydrate Synthesis: Orthogonal protection of specific hydroxyls, allowing selective

deprotection without affecting benzyl or silyl ethers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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